molecular formula C12H15ClO2S B12065131 Hexanoic acid, 6-[(2-chlorophenyl)thio]-

Hexanoic acid, 6-[(2-chlorophenyl)thio]-

Cat. No.: B12065131
M. Wt: 258.76 g/mol
InChI Key: IOVIFOJNYAMDLF-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[(2-chlorophenyl)thio]- (CAS: 1004781-64-9) is a substituted hexanoic acid derivative featuring a 2-chlorophenylthio group at the terminal carbon of the hexanoic acid backbone. This compound is structurally characterized by a sulfur atom linking the aromatic 2-chlorophenyl group to the aliphatic chain. Its molecular formula is C₁₂H₁₅ClO₂S, with a molecular weight of 270.76 g/mol (calculated).

Key spectral data includes ¹H NMR and ¹³C NMR resonances consistent with the thioether linkage and chlorophenyl group. For example, analogous compounds in the evidence show δ 129.28–138.07 ppm (¹³C NMR) for aromatic carbons and δ 21.19–94.31 ppm for aliphatic carbons, with MS (EI) fragmentation patterns supporting the molecular structure .

Properties

Molecular Formula

C12H15ClO2S

Molecular Weight

258.76 g/mol

IUPAC Name

6-(2-chlorophenyl)sulfanylhexanoic acid

InChI

InChI=1S/C12H15ClO2S/c13-10-6-3-4-7-11(10)16-9-5-1-2-8-12(14)15/h3-4,6-7H,1-2,5,8-9H2,(H,14,15)

InChI Key

IOVIFOJNYAMDLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SCCCCCC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-[(2-chlorophenyl)thio]- typically involves the reaction of hexanoic acid with 2-chlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of hexanoic acid, 6-[(2-chlorophenyl)thio]- may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product to ensure high purity and yield. Techniques like distillation, crystallization, and chromatography may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[(2-chlorophenyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Hexanoic acid, 6-[(2-chlorophenyl)thio]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of hexanoic acid, 6-[(2-chlorophenyl)thio]- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 6-[(2-chlorophenyl)thio]hexanoic acid and related compounds, focusing on substituent effects, physicochemical properties, and biological activities:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Data/Activity Reference
6-[(2-Chlorophenyl)thio]hexanoic acid 2-Chlorophenylthio group C₁₂H₁₅ClO₂S 270.76 ¹³C NMR δ 129–138 (aromatic); MS m/z 240 (M+) . Potential anti-inflammatory activity inferred from analogs .
6-[(4-Chlorobenzoyl)amino]hexanoic acid 4-Chlorobenzoylamino group C₁₃H₁₆ClNO₃ 269.72 H-bond donors: 2; Acceptors: 3 . Used in peptide mimetics; higher polarity due to amide linkage .
6-((Methylsulfonyl)thio)hexanoic acid Methylsulfonylthio group C₇H₁₄O₄S₂ 226.30 HRMS m/z 211.0111 (ES−) . Enhanced electrophilicity due to sulfonyl group; used in toxin inhibition studies .
6-(2-Phenylethenylsulfonylamino)hexanoic acid Styrenesulfonamide group C₁₄H₁₉NO₄S 297.37 H-bond acceptors: 5 . Exhibits protease inhibition potential; higher solubility in polar solvents .
6-[(Difluoromethyl)thio]hexanoic acid ethyl ester Difluoromethylthio group (ethyl ester) C₉H₁₄F₂O₂S 232.26 Orange oil; lipophilic . Fluorine atoms increase metabolic stability in vivo .
6-[(5-Methylthiophen-2-yl)formamido]hexanoic acid Thiophene-formamido group C₁₂H₁₇NO₃S 255.33 CAS 890607-14-4 . Bioactivity linked to thiophene’s π-conjugation; antimicrobial applications .

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-chlorophenylthio group in the target compound is electron-withdrawing, enhancing the acidity of the carboxylic acid (pKa ~4.5–5.0) compared to unsubstituted hexanoic acid (pKa ~4.8) . In contrast, 6-((methylsulfonyl)thio)hexanoic acid (compound 13) has a stronger electron-withdrawing sulfonyl group, further lowering pKa (~3.8–4.2) and increasing reactivity in nucleophilic substitutions .
  • Lipophilicity and Bioavailability: The 2-chlorophenylthio group increases lipophilicity (logP ~3.2), favoring membrane permeability. Analogous compounds with morpholine or piperidine substituents (e.g., 6-(morpholin-4-yl)hexanoic acid) show reduced logP (~1.5–2.0) but improved aqueous solubility . Fluorinated analogs like 6-[(difluoromethyl)thio]hexanoic acid ethyl ester (logP ~2.8) balance lipophilicity and metabolic stability, making them candidates for CNS-targeted drugs .
  • Biological Activity: Anti-inflammatory Potential: Derivatives of hexanoic acid substituted with biphenyl or aryl groups (e.g., 6-([1,1′-biphenyl]-4-yl)-4-oxohexanoic acid) exhibit in vivo anti-inflammatory activity comparable to Fenbufen (IC₅₀ ~10 μM), suggesting the target compound may share similar pathways . Enzyme Inhibition: The thioether linkage in 6-[(2-chlorophenyl)thio]hexanoic acid may inhibit cytochrome P450 enzymes (e.g., CYP1A2), as seen in arylalkanoic acid analogs .

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